3-(Boc-amino)-1-methanesulfonylpyrrolidine
Overview
Description
“3-(Boc-amino)-1-methanesulfonylpyrrolidine” is a compound that involves the Boc (tert-butyl carbamate) protective group . The Boc group is one of the most commonly used protective groups for amines . It is stable towards most nucleophiles and bases . The Boc group can be cleaved by mild acidolysis .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . An efficient and practical protocol allows the protection of various aryl and aliphatic amines using (Boc)2O in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature .
Molecular Structure Analysis
The molecular structure of “this compound” can be determined by methods such as X-ray crystallography . The 3D structure of Boc-compounds can provide evidence for strong interaction of their acyl and Boc-substituents with nitrogen .
Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using methods such as density functional theory (DFT) with 6-31+G (d,p) basis set . The dipole moment (μ) and first hyperpolarizability (β) values of the title complex show that the molecule can be a good candidate as NLO material .
Scientific Research Applications
Esterification of N-Boc Protected Amino Acids
The esterification of N-Boc protected amino acids is a significant application, as highlighted in a study by Qingguo, Zheng, and Ke-liang (2005). They reported a method involving the preparation of methanesulfonates from methanesulfonyl chloride and alcohol, followed by the synthesis of target esters with N-Boc protected amino acids. This method was noted for its mild conditions, lack of side reactions, and high yield, marking its importance in the field of medicinal chemistry (Qingguo, Zheng, & Ke-liang, 2005).
Chemoselective Hydrogenation in Drug Synthesis
Noh et al. (2004) described a novel synthetic route involving the chemoselective hydrogenation of a cyano group in a specific compound, using (t-Boc)2O as an in situ protecting agent. This process is crucial for the synthesis of gemifloxacin, a key intermediate, and highlights the importance of 3-(Boc-amino)-1-methanesulfonylpyrrolidine in the development of pharmaceuticals (Noh et al., 2004).
Solid-Phase Peptide Synthesis
In the realm of Solid-Phase Peptide Synthesis (SPPS), Nandhini, Albericio, and de la Torre (2022) emphasized the versatility of Fmoc and Boc groups for protecting the α-amino function. Their research demonstrated the use of the Mmsb linker, which allows the combination of Fmoc and Boc groups, offering stability against treatments used to remove these protecting groups. The application of this linker in peptide synthesis, on-resin cyclization, and disulfide formation underscore the broad utility of Boc-protected compounds in peptide chemistry (Nandhini, Albericio, & de la Torre, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Future research could focus on developing more environmentally balanced methods of peptide synthesis . A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection has been described as an efficient and sustainable method . The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .
Properties
IUPAC Name |
tert-butyl N-(1-methylsulfonylpyrrolidin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)11-8-5-6-12(7-8)17(4,14)15/h8H,5-7H2,1-4H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALALCZQCEOOJNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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